molecular formula C18H18ClN3O3 B5111423 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine

1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine

Cat. No. B5111423
M. Wt: 359.8 g/mol
InChI Key: VGUZJZDJISYOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine, also known as CNB-001, is a novel compound that has been the subject of much scientific research in recent years. This compound has been found to have a variety of potential applications in the field of neuroscience, including as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is not yet fully understood, but it is thought to act by reducing oxidative stress and inflammation in the brain, which are thought to be key factors in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been found to have a number of biochemical and physiological effects in animal models, including reducing oxidative stress, reducing inflammation, and protecting against neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is that it has been found to be relatively safe and well-tolerated in animal studies, with few side effects reported. However, one limitation of 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of potential future directions for research on 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine, including:
1. Further pre-clinical studies to investigate its safety and efficacy in animal models of neurodegenerative diseases.
2. Human clinical trials to investigate its safety and efficacy in treating neurodegenerative diseases.
3. Studies to investigate its potential use in other neurological conditions, such as traumatic brain injury or stroke.
4. Studies to investigate its mechanism of action and potential targets for drug development.
5. Studies to investigate its potential use as a diagnostic tool for neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine involves a multi-step process that begins with the reaction of p-chlorobenzoyl chloride with 2-methylpiperazine to form the intermediate 1-(4-chlorobenzoyl)-2-methylpiperazine. This intermediate is then reacted with 4-nitrophenylhydrazine to yield the final product, 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine.

Scientific Research Applications

1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications in the treatment of neurodegenerative diseases. One study found that 1-(4-chlorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine was able to protect against neuronal damage in a mouse model of Alzheimer's disease, while another study found that it had a neuroprotective effect in a rat model of Parkinson's disease.

properties

IUPAC Name

(4-chlorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-13-12-20(16-6-8-17(9-7-16)22(24)25)10-11-21(13)18(23)14-2-4-15(19)5-3-14/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUZJZDJISYOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone

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